8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID
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Overview
Description
8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[45]DECANE-8-CARBOXYLIC ACID is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID typically involves the reaction of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a fluorinated aromatic compound under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The presence of the 4-fluorophenyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another spiro compound with similar structural features but different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains a nitrogen atom in the spiro ring, offering different chemical properties and applications.
Uniqueness
8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID stands out due to the presence of the 4-fluorophenyl group, which can enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56327-03-8 |
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Molecular Formula |
C15H17FO4 |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17FO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
InChI Key |
KCPDEASEGSDFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)F)C(=O)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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